Forsythoside I

Complement System Immunomodulation Inflammation

Researchers relying on generic Forsythia extracts risk irreproducible data due to non-linear SAR among phenylethanoid glycosides. Forsythoside I (CAS 1357910-26-9) eliminates this variability as a precisely defined single compound. • 2.5-fold more potent complement inhibitor vs. Forsythoside A (CH50: 0.13 vs. 0.33 mg/mL) • Superior COX-2 inhibition (IC50 6.1 μM vs. 7.8 μM for Forsythoside A) • Deeper TNF-α suppression in LPS-stimulated macrophages (45% vs. 68% of control at 50 μM) • PTP1B inhibitor (IC50 1.51 μM) with distinct apiose scaffold for SAR libraries

Molecular Formula C29H36O15
Molecular Weight 624.6 g/mol
CAS No. 1357910-26-9
Cat. No. B090299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForsythoside I
CAS1357910-26-9
SynonymsIsoforsythiaside
Molecular FormulaC29H36O15
Molecular Weight624.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O
InChIInChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)28(42-13)41-12-20-23(36)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)26(39)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29+/m0/s1
InChIKeyGKRBWXABVALDGQ-GCELSKRESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Forsythoside I (CAS 1357910-26-9) for Research & Industrial Procurement: A Phenylethanoid Glycoside with Quantifiable Differentiation


Forsythoside I is a phenylethanoid glycoside primarily isolated from the fruits and leaves of Forsythia suspensa (Lian Qiao), a staple of traditional Chinese medicine. It is structurally characterized by a caffeoyl moiety linked to a β-glucopyranoside core, with additional rhamnose and apiose residues [1]. This compound belongs to a larger class of Forsythia-derived glycosides that includes Forsythoside A and Forsythoside B, which share a common biosynthetic origin but exhibit distinct substitution patterns [2]. Forsythoside I is of particular interest in inflammation, immunology, and metabolic disease research due to its demonstrable activity in specific enzyme and complement assays, where its performance diverges measurably from its closest structural analogs [3].

Structurally distinct phenylethanoid glycoside bearing apiose moiety; profile differs from Forsythoside A/B
Reported divergent activity in complement, COX-2, and cytokine modulation assays
May support immunomodulation, inflammation, and PTP1B pathway research workflows

Why Forsythoside I Cannot Be Substituted by Generic Forsythia Extract or Analogs: Evidence-Based Procurement Risks


Procuring a generic Forsythia extract or an unspecified 'Forsythoside' mixture introduces significant experimental variability and risks invalidating comparative pharmacology studies. The phenylethanoid glycosides in Forsythia suspensa, while structurally related, exhibit non-linear structure-activity relationships (SAR) in key biological assays [1]. For instance, the presence and position of specific sugar moieties—such as the apiose unit in Forsythoside I versus the rhamnose substitution pattern in Forsythoside A—directly correlate with divergent potency in anti-complementary and enzymatic inhibition assays [2]. Substitution with a cheaper, less-defined extract or an incorrect isomer can therefore lead to false negatives in target engagement studies or irreproducible in vivo efficacy data, ultimately compromising project timelines and the validity of scientific conclusions [3].

Undefined Extract Variability
Generic Forsythia extracts contain mixed glycosides; reported structure–activity relationships are non-linear. Mixture composition may introduce assay variability and mask target engagement.
Analog-Specific Activity Shift
Forsythoside A, B, or Acteoside exhibit distinct sugar substitution patterns. Using an incorrect analog may shift complement, COX-2, or cytokine readouts and compromise reproducibility.

Quantitative Differentiation Guide for Forsythoside I Procurement: Head-to-Head Evidence vs. Analogs


Forsythoside I vs. Forsythoside A: Superior Anti-Complementary Activity (CH50 Assay)

In a direct head-to-head comparison using the classical pathway hemolysis assay (CH50), Forsythoside I exhibited more potent anti-complementary activity than its close structural analog, Forsythoside A. The study, which evaluated a series of phenylethanoid glycosides isolated from Forsythia suspensa, demonstrated that the presence and linkage of the apiose moiety in Forsythoside I contributed to its enhanced activity [1].

Complement (CH50)
Head-to-head
0.13 mg/mL Forsythoside I
0.33 mg/mL Forsythoside A
~2.5-fold reported difference
Supports selection for complement cascade research requiring higher anti-complementary activity
Classical pathway hemolysis assay; sensitized sheep erythrocytes
Complement System Immunomodulation Inflammation

Forsythoside I vs. Forsythoside A: Differential COX-2 Inhibition Potency

Forsythoside I demonstrates a measurable, though modest, advantage over Forsythoside A in inhibiting cyclooxygenase-2 (COX-2) activity. While both compounds act as COX-2 inhibitors, the difference in their IC50 values provides a clear quantitative basis for selecting Forsythoside I when maximal COX-2 inhibition is desired in a cell-free or cellular context [1].

COX-2 Inhibition
Head-to-head
6.1 μM Forsythoside I
7.8 μM Forsythoside A
~1.3-fold lower IC50
Provides quantitative basis for COX-2 inhibitor SAR and enzymology studies
Purified enzyme assay; IC50 context
Inflammation COX-2 Enzymology

Forsythoside I vs. Acteoside (Verbascoside): Comparable PTP1B Inhibition with Structural Distinction

Forsythoside I and Acteoside (verbascoside), a widely studied phenylethanoid glycoside, both inhibit protein tyrosine phosphatase 1B (PTP1B), a validated target for type 2 diabetes and obesity. However, their potency is comparable within the same assay system, and the key differentiation lies in their distinct glycosylation patterns. Forsythoside I contains an apiose unit, whereas Acteoside does not, which influences their pharmacokinetic properties and potential for further derivatization [1].

PTP1B Inhibition
Cross-study comparable
1.51 μM Forsythoside I
1.23 μM Acteoside
Comparable potency; structural distinction via apiose unit
Structurally distinct alternative for PTP1B target engagement studies
pNPP substrate; apiose moiety may influence selectivity profiling
Diabetes Metabolic Disease PTP1B

Forsythoside I vs. Forsythoside B: Enhanced Anti-Inflammatory Cytokine Modulation

In LPS-stimulated RAW 264.7 macrophages, Forsythoside I demonstrated a more pronounced suppression of pro-inflammatory cytokines compared to Forsythoside B. While both compounds reduced TNF-α and IL-6 production, the magnitude of inhibition by Forsythoside I was greater at equimolar concentrations, suggesting that the specific glycosylation pattern of Forsythoside I confers enhanced anti-inflammatory activity in this cellular model [1].

Macrophage Cytokine
Head-to-head
45% of control Forsythoside I
68% of control Forsythoside B
~1.5-fold greater TNF-α suppression
Reported enhanced cytokine modulation in LPS-stimulated macrophage model
RAW 264.7, 50 μM; assay-dependent context
Cytokine Inflammation Immunology

Optimal Research and Industrial Application Scenarios for Forsythoside I Based on Quantifiable Differentiation


Complement Cascade Inhibition Studies Requiring Maximal Potency

Based on the direct head-to-head CH50 data showing Forsythoside I (0.13 mg/mL) to be 2.5-fold more potent than Forsythoside A (0.33 mg/mL) [1], this compound is the superior choice for in vitro complement activation studies. Researchers investigating classical pathway inhibition in autoimmune or inflammatory disease models should select Forsythoside I to achieve robust inhibition at lower concentrations, minimizing potential off-target effects and conserving precious compound stocks.

COX-2 Mediated Inflammation Research and SAR Studies

The quantitative advantage in COX-2 inhibition (IC50 6.1 μM for Forsythoside I vs. 7.8 μM for Forsythoside A) [1] makes Forsythoside I the preferred tool compound for enzymology studies focused on this target. In structure-activity relationship (SAR) campaigns aimed at optimizing phenylethanoid glycosides as anti-inflammatory leads, Forsythoside I serves as a critical benchmark for understanding how the apiose substitution pattern influences COX-2 engagement.

Macrophage-Mediated Inflammation Models (e.g., Sepsis, Arthritis)

Given its superior suppression of TNF-α in LPS-stimulated macrophages compared to Forsythoside B (45% vs. 68% of control at 50 μM) [1], Forsythoside I is the compound of choice for in vitro studies of macrophage activation. This scenario includes research on septic shock, rheumatoid arthritis, and other conditions where macrophage-derived cytokines drive pathology. The data provides a clear rationale for selecting Forsythoside I over Forsythoside B to achieve more profound cytokine modulation.

PTP1B-Focused Metabolic Disease Research with an Alternative Chemotype

For researchers investigating PTP1B as a target for type 2 diabetes and obesity, Forsythoside I offers a structurally distinct alternative to the widely used Acteoside (verbascoside). While both compounds inhibit PTP1B with comparable potency (IC50 1.51 μM vs. 1.23 μM, respectively) [1], the presence of an apiose moiety in Forsythoside I provides a unique chemical scaffold for SAR exploration and may exhibit differential pharmacokinetic or selectivity profiles in advanced studies. Procuring Forsythoside I thus expands the chemical diversity of a PTP1B inhibitor library.

Application
Selection Property
Validation Focus
Complement cascade inhibition studies
Apiose-dependent anti-complementary activity profile
Classical pathway CH50 assay validation
COX-2 mediated inflammation research
COX-2 inhibitory profile with glycoside specificity
COX-2 enzyme assay selectivity screening
Macrophage-mediated inflammation models
Macrophage cytokine modulation profile
LPS-stimulated macrophage model response
PTP1B-focused metabolic disease research
PTP1B inhibitory scaffold with distinct glycosylation
PTP1B enzyme assay and chemotype comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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